molecular formula C13H19N3O3S B4398400 N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Cat. No. B4398400
M. Wt: 297.38 g/mol
InChI Key: ABMUUCPVDJDIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. It is commonly referred to as EPAC, and its molecular formula is C13H20N2O3S.

Mechanism of Action

EPAC exerts its therapeutic effects through the activation of the cAMP-dependent protein kinase (PKA) and the exchange protein activated by cAMP (EPAC). EPAC has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, EPAC has been found to inhibit the activity of NF-κB, a transcription factor that regulates inflammation.
Biochemical and Physiological Effects:
EPAC has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate the activity of ion channels, enzymes, and transcription factors. Additionally, EPAC has been shown to regulate the release of neurotransmitters and hormones, which play a critical role in the nervous and endocrine systems.

Advantages and Limitations for Lab Experiments

EPAC has several advantages as a research tool, including its high potency, selectivity, and specificity. It can be used to study the role of cAMP signaling in various biological processes and diseases. However, EPAC has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EPAC, including the development of more potent and selective EPAC activators and inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying the therapeutic effects of EPAC in various diseases. Finally, EPAC may have potential applications as a therapeutic target for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, EPAC is a promising chemical compound with potential applications in the pharmaceutical industry. Its therapeutic effects are mediated through the activation of the cAMP signaling pathway and the regulation of various biochemical and physiological processes. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop more potent and selective EPAC modulators.

Scientific Research Applications

EPAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, EPAC has been found to have a protective effect against heart failure and stroke.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-2-14-20(18,19)12-7-5-11(6-8-12)15-13(17)16-9-3-4-10-16/h5-8,14H,2-4,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUUCPVDJDIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.